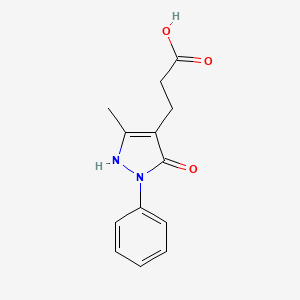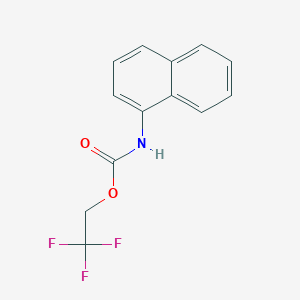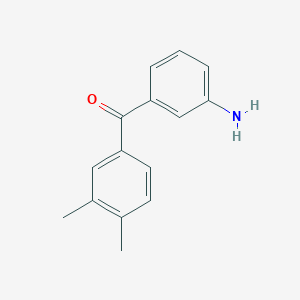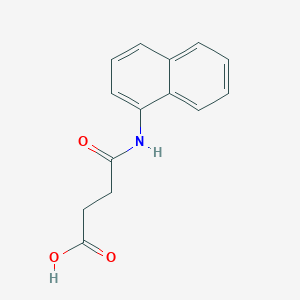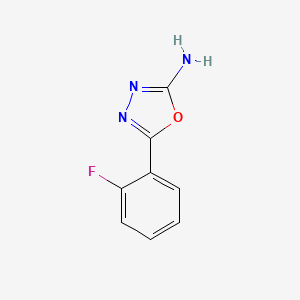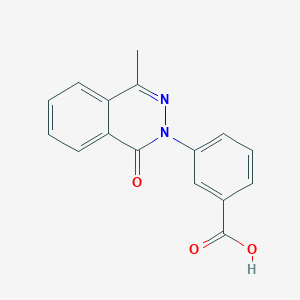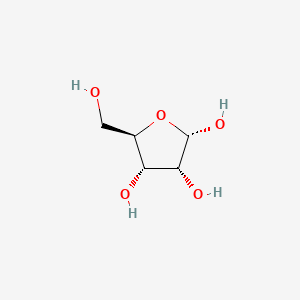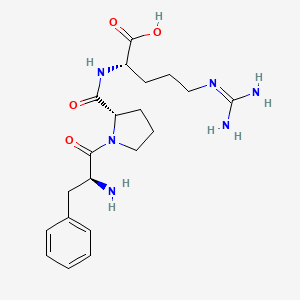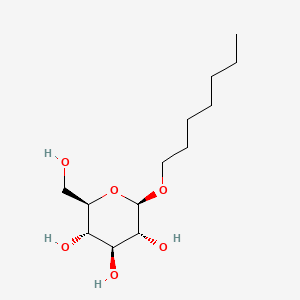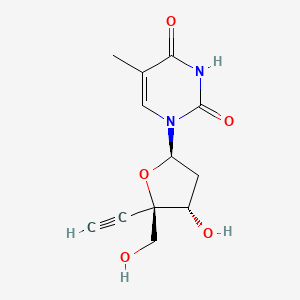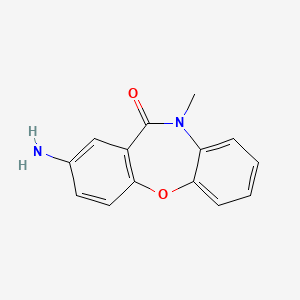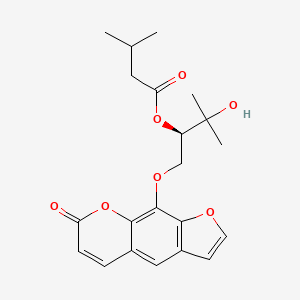
2-(Pyridin-2-yl)aniline
Overview
Description
2-(Pyridin-2-yl)aniline is an organic compound that features a pyridine ring attached to an aniline moiety. This compound is of significant interest in organic chemistry due to its unique structural properties and its role as a versatile intermediate in various chemical reactions .
Mechanism of Action
Target of Action
The primary target of 2-(Pyridin-2-yl)aniline is the β-C(sp2)–H bonds of benzamide derivatives . This compound was designed as a new, removable directing group in promoting C–H amination mediated by cupric acetate .
Mode of Action
This compound interacts with its targets by promoting C–H amination mediated by cupric acetate . Employing this auxiliary, the β-C(sp2)–H bonds of benzamide derivatives can be effectively aminated with a variety of amines in moderate to good yields with good functional group tolerance in air .
Biochemical Pathways
The biochemical pathway affected by this compound involves the amination of the β-C(sp2)–H bonds of benzamide derivatives . This process is mediated by cupric acetate and results in the formation of a variety of amines .
Pharmacokinetics
The compound’s ability to effectively aminate the β-c(sp2)–h bonds of benzamide derivatives suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the effective amination of the β-C(sp2)–H bonds of benzamide derivatives . This results in the formation of a variety of amines, indicating that the compound has a broad spectrum of activity .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of air, which is necessary for the compound to effectively aminate the β-C(sp2)–H bonds of benzamide derivatives
Biochemical Analysis
Biochemical Properties
2-(Pyridin-2-yl)aniline plays a significant role in biochemical reactions. It has been found to interact with a variety of enzymes and proteins. Specifically, it has been used as a directing group for the β-C(sp2)–H bonds of benzamide derivatives, which can be effectively aminated with a variety of amines .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a directing group in promoting C–H amination mediated by cupric acetate. This process allows the β-C(sp2)–H bonds of benzamide derivatives to be effectively aminated .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Pyridin-2-yl)aniline can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with aniline in the presence of a palladium catalyst. This method typically employs a Suzuki-Miyaura coupling reaction, which is known for its efficiency and high yield .
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cupric acetate and other metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products:
Oxidation: Quinazolinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted aniline and pyridine derivatives.
Scientific Research Applications
2-(Pyridin-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a directing group in C-H amination reactions, facilitating the formation of complex molecules.
Biology: This compound is studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
- 2-(Pyridin-3-yl)aniline
- 2-(Pyridin-4-yl)aniline
- 2-(Quinolin-2-yl)aniline
Comparison: 2-(Pyridin-2-yl)aniline is unique due to its specific positioning of the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in terms of selectivity and yield in various chemical processes .
Properties
IUPAC Name |
2-pyridin-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZCNNNHCMBJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952024 | |
| Record name | 2-(Pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29528-30-1 | |
| Record name | 2-(2-Pyridinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29528-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(pyridin-2-yl)aniline a valuable compound in organic synthesis?
A: this compound has proven to be a versatile building block in organic synthesis, particularly as a removable directing group in C-H activation reactions. [, ] This means it can temporarily bind to a metal catalyst, directing the catalyst to a specific C-H bond for functionalization. This strategy allows for the synthesis of complex molecules from simpler starting materials in a controlled and efficient manner.
Q2: How does this compound facilitate the synthesis of aza[4]helicenes?
A: As described in a recent study, this compound serves as a key starting material for the synthesis of aza[4]helicenes through a one-pot, rhodium-catalyzed C–H activation/cyclization sequence. [] This reaction proceeds by reacting this compound with an alkyne in the presence of a rhodium catalyst. The nitrogen atom in the pyridine ring and the amine group in this compound both act as directing groups, guiding the catalyst to specific C-H bonds and facilitating the formation of the helical structure.
Q3: What are the potential applications of the synthesized aza[4]helicenes derived from this compound?
A: The synthesized aza[4]helicenes exhibit interesting photophysical properties, particularly their ability to switch between helical and planar conformations. [] This reversible transformation is accompanied by a change in fluorescence, making these compounds promising candidates for applications like pH-controlled intracellular selective fluorescence imaging. Specifically, they exhibit turn-on fluorescence in the acidic environment of lysosomes and turn-off fluorescence in less acidic environments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

